

"spectroscopic analysis of Acid Black 172 (UV-Vis, FTIR, NMR)"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromate(3-),bis[3-(hydroxy-kO)-4-[[2-(hydroxy-kO)-1-naphthalenyl]azo-kN1]-7-nitro-1-naphthalenesulfonato(3-)]-, trisodium*

Cat. No.: B1251916

[Get Quote](#)

Spectroscopic Analysis of Acid Black 172: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Acid Black 172, a complex metal-complex azo dye. The guide details the application of Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this dye. It includes detailed experimental protocols, data presentation in tabular format, and a workflow diagram for the spectroscopic analysis process.

Introduction to Acid Black 172

Acid Black 172 is a water-soluble anionic dye belonging to the class of pre-metallized azo dyes. Its complex structure, which incorporates a chromium atom coordinated with two azo-naphthalene ligands, is responsible for its intense black color and its application in dyeing various substrates, including textiles and leather. The presence of multiple functional groups, such as sulfonic acid, hydroxyl, and nitro groups, as well as aromatic naphthalene rings, gives

rise to a rich spectroscopic signature that can be elucidated using a combination of analytical techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For a dye like Acid Black 172, the absorption of light in the visible region is directly related to its color.

Expected UV-Vis Spectral Data

Acid Black 172 exhibits a characteristic broad absorption band in the visible region of the electromagnetic spectrum, which is a hallmark of its classification as a black dye. The maximum absorption wavelength (λ_{max}) is a key parameter for identification and quantification.

Parameter	Value	Solvent
λ_{max}	572 nm	Water

Note: The λ_{max} can be influenced by the solvent due to solvatochromic effects. The value presented here is a commonly cited value, and the recommended solvent for analysis is deionized water.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_{max}) and measure the absorbance of an Acid Black 172 solution.

Materials:

- Acid Black 172 dye powder
- Deionized water (or other appropriate solvent)
- Volumetric flasks (100 mL, 50 mL, 25 mL)
- Pipettes

- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Preparation of Stock Solution: Accurately weigh a small amount of Acid Black 172 powder (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with deionized water to create a stock solution.
- Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions of known concentrations (e.g., in the range of 1-10 mg/L).
- Instrument Calibration: Turn on the UV-Vis spectrophotometer and allow it to warm up. Use deionized water as a blank to calibrate the instrument to zero absorbance across the desired wavelength range.
- Sample Measurement:
 - Rinse a quartz cuvette with one of the working solutions and then fill it with the same solution.
 - Place the cuvette in the spectrophotometer.
 - Scan the absorbance of the solution over a wavelength range of 200-800 nm.
- Data Analysis:
 - Identify the wavelength at which the maximum absorbance occurs (λ_{max}).
 - Record the absorbance value at λ_{max} .
 - Repeat the measurement for all working solutions to create a calibration curve if quantification is desired.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Spectral Data

The FTIR spectrum of Acid Black 172 is expected to show a series of characteristic absorption bands corresponding to its various functional groups.

Wavenumber Range (cm ⁻¹)	Functional Group	Vibrational Mode
3400 - 3200	O-H and N-H	Stretching
1630 - 1600	C=C (aromatic)	Stretching
1550 - 1475	N=N (azo)	Stretching
1530 - 1500 and 1350 - 1300	N-O (nitro)	Asymmetric and Symmetric Stretching
1200 - 1100	S=O (sulfonic acid)	Asymmetric Stretching
1050 - 1000	S=O (sulfonic acid)	Symmetric Stretching
850 - 750	C-H (aromatic)	Out-of-plane Bending

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid Acid Black 172.

Materials:

- Acid Black 172 dye powder (dried)
- Potassium bromide (KBr), spectroscopy grade (dried)
- Agate mortar and pestle
- Pellet press

- FTIR spectrometer

Procedure:

- Sample Preparation:
 - Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.
 - Add a very small amount of the dried Acid Black 172 powder (approx. 1-2 mg).
 - Thoroughly grind the mixture until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the ground mixture to the pellet press die.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent KBr pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Collect a background spectrum of the empty sample compartment.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C . Due to the complexity of the Acid Black 172 molecule and the likely unavailability of a

complete experimental spectrum in public literature, the following data is predictive, based on the analysis of its constituent structural motifs.

Predicted ^1H and ^{13}C NMR Spectral Data

The predicted chemical shifts for Acid Black 172 are based on the typical ranges for protons and carbons in its key structural components: substituted naphthalene rings, hydroxyl groups, and the influence of the sulfonic acid and nitro groups. The presence of the paramagnetic chromium center will lead to significant broadening of signals from nearby nuclei, potentially rendering them unobservable. The predicted values below are for the organic ligand portion, assuming the diamagnetic state for simplification.

Predicted ^1H NMR Chemical Shifts (in DMSO- d_6)

Chemical Shift Range (ppm)	Assignment
10.0 - 12.0	-OH (phenolic)
7.0 - 8.5	Aromatic protons on naphthalene rings

Predicted ^{13}C NMR Chemical Shifts (in DMSO- d_6)

Chemical Shift Range (ppm)	Assignment
150 - 160	C-OH (phenolic)
140 - 150	C- NO_2 and C-N=N
120 - 140	Aromatic carbons in naphthalene rings
110 - 120	Aromatic carbons influenced by electron-donating groups

Experimental Protocol for NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of Acid Black 172.

Materials:

- Acid Black 172 dye powder (purified and dried)
- Deuterated solvent (e.g., DMSO- d_6)
- NMR tubes (5 mm)
- NMR spectrometer

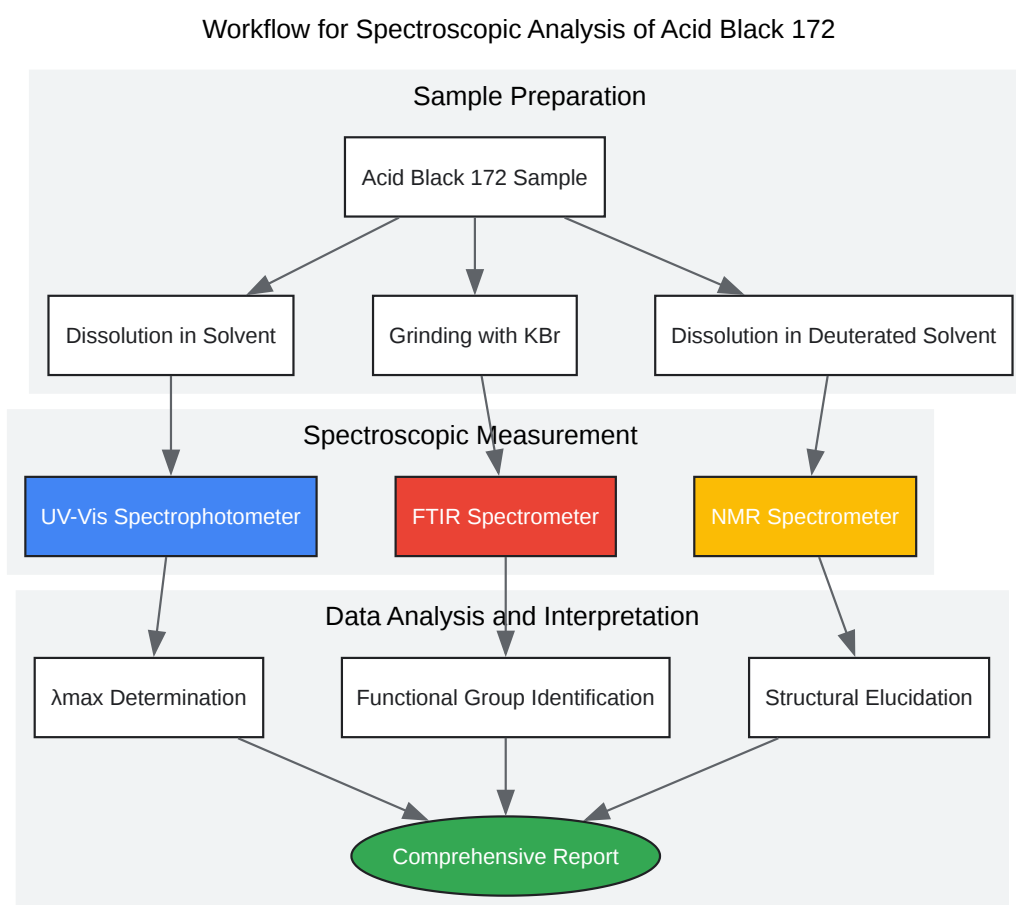
Procedure:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of Acid Black 172 in about 0.6-0.7 mL of DMSO- d_6 in a small vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- Spectral Acquisition:
 - Acquire the 1H NMR spectrum.
 - Acquire the ^{13}C NMR spectrum. This will likely require a longer acquisition time due to the lower natural abundance of ^{13}C and the complexity of the molecule.
- Data Processing and Analysis:
 - Process the raw data (Fourier transform, phase correction, baseline correction).
 - Integrate the signals in the 1H spectrum and assign the chemical shifts.

- Assign the chemical shifts in the ^{13}C spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Acid Black 172.



[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

- To cite this document: BenchChem. ["spectroscopic analysis of Acid Black 172 (UV-Vis, FTIR, NMR)"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1251916#spectroscopic-analysis-of-acid-black-172-uv-vis-ftir-nmr\]](https://www.benchchem.com/product/b1251916#spectroscopic-analysis-of-acid-black-172-uv-vis-ftir-nmr)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com